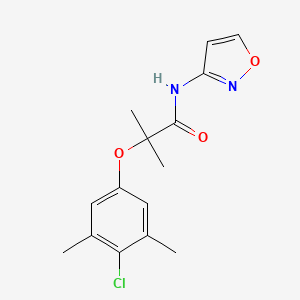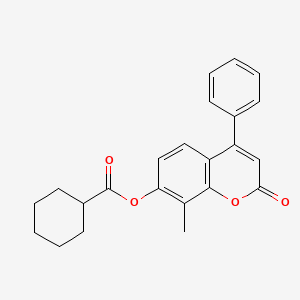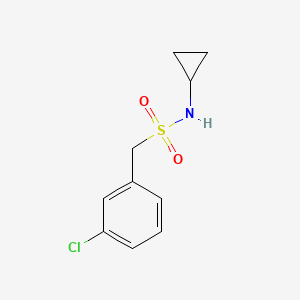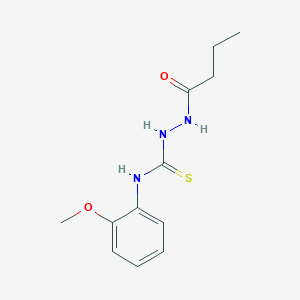
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as etofenprox, is a synthetic pyrethroid insecticide that is widely used in agriculture and household pest control. It was first synthesized in the 1970s and has since gained popularity due to its low toxicity to mammals and its effectiveness in controlling a wide range of pests.
Wirkmechanismus
Etofenprox acts on the nervous system of insects, causing paralysis and death. It binds to sodium channels in the insect's nerve cells, preventing the normal flow of sodium ions and disrupting the normal functioning of the nervous system. This leads to paralysis and eventually death of the insect.
Biochemical and Physiological Effects:
Etofenprox has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the normal functioning of the insect's nervous system, leading to paralysis and death. It can also affect the insect's metabolism and energy production, leading to reduced growth and reproduction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide is its low toxicity to mammals and other non-target organisms. This makes it a safer alternative to other insecticides that can have harmful effects on the environment and human health. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide can still have negative effects on some beneficial insects, such as bees and butterflies, and should be used with caution in areas where these insects are present.
List of
Zukünftige Richtungen
1. Development of new formulations and delivery systems for 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide to improve its effectiveness and reduce its environmental impact.
2. Investigation of the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in combination with other insecticides or biological control agents for integrated pest management.
3. Study of the effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide on non-target organisms, including beneficial insects, to determine its safety and potential risks.
4. Investigation of the mechanisms of resistance to 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in insects and the development of strategies to overcome resistance.
5. Development of new synthetic pyrethroid insecticides with improved properties and reduced environmental impact.
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolyl-2-methylpropanamide is a synthetic pyrethroid insecticide that has gained popularity due to its low toxicity to mammals and its effectiveness in controlling a wide range of pests. It acts on the nervous system of insects, causing paralysis and death, and has a number of biochemical and physiological effects on insects. While it has many advantages for use in pest management, it should be used with caution to minimize its impact on non-target organisms. Further research is needed to improve its effectiveness and reduce its environmental impact, as well as to investigate its potential risks and develop strategies for resistance management.
Wissenschaftliche Forschungsanwendungen
Etofenprox has been extensively studied for its insecticidal properties and its potential use in pest management. It has been shown to be effective against a wide range of pests, including mosquitoes, flies, cockroaches, and aphids. Its low toxicity to mammals and other non-target organisms makes it a promising candidate for use in integrated pest management programs.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-7-11(8-10(2)13(9)16)21-15(3,4)14(19)17-12-5-6-20-18-12/h5-8H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUFGLQWTSQYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-4-ethyl-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4643713.png)
![3-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4643714.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4643733.png)


![N-[4-(aminosulfonyl)benzyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4643760.png)

![N-[2-phenyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4643777.png)




